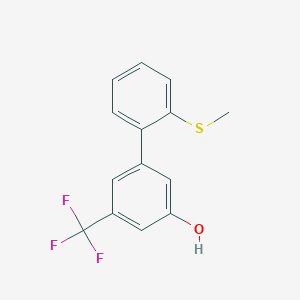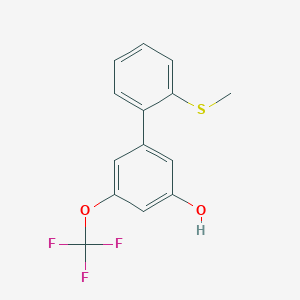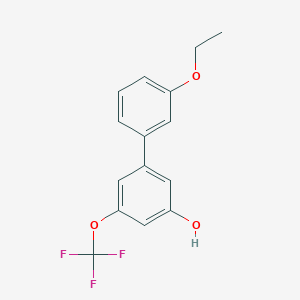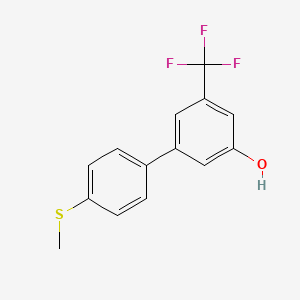
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% (abbreviated as 5-FMP-3-TFMP) is a fluorinated phenol compound with a wide range of applications in scientific research. It is a colorless solid that has a melting point of 65-68 °C and a boiling point of 180-182 °C. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizer for polymers. 5-FMP-3-TFMP has also been used in biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizer for polymers. It has also been used in biochemical and physiological studies, as well as in laboratory experiments.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of polymers and as a stabilizer for polymers. It is also believed to have antioxidant properties, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been shown to have antioxidant properties, which may be responsible for its anti-inflammatory, anti-cancer, and anti-aging effects. It has also been shown to have neuroprotective effects, which may be responsible for its ability to improve cognitive function and reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to work with. It is also relatively non-toxic, which makes it safe to use in experiments. Additionally, it is a relatively inexpensive compound, which makes it cost-effective.
However, there are some limitations to the use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. It is a relatively new compound, so its effects are not yet fully understood. Additionally, its use in laboratory experiments requires specialized equipment and techniques, which may not be available in all laboratories.
Future Directions
There are several potential future directions for the use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in scientific research. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, further research is needed to determine the potential therapeutic applications of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%. Third, further research is needed to determine the optimal conditions for the use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. Finally, further research is needed to determine the potential environmental impacts of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%.
Synthesis Methods
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of fluoroacetic acid and 5-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of a fluoroacetic ester, which is then hydrolyzed in the presence of a strong acid such as hydrochloric acid to yield 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%.
properties
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-11-2-3-13(15)12(7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZKDKUBUIUCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686618 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261900-88-2 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














